molecular formula C11H20Cl3N3 B2987527 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride CAS No. 1713160-76-9

2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride

Cat. No.: B2987527
CAS No.: 1713160-76-9
M. Wt: 300.65
InChI Key: XAZHMWPSOPRELF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride typically involves the reaction of 2-methylpyridine with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified and converted to its trihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to obtain the final product in its trihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and the trihydrochloride salt form. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methyl-N-piperidin-4-ylpyridin-4-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c1-9-8-11(4-7-13-9)14-10-2-5-12-6-3-10;;;/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,14);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZHMWPSOPRELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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